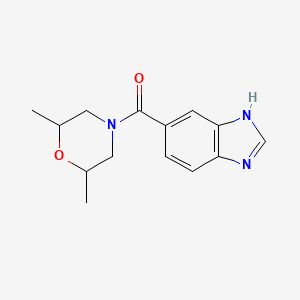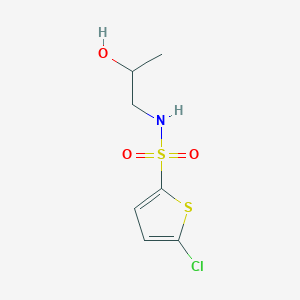
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a heterocyclic compound that contains both a benzimidazole and a morpholine ring in its structure.
Wirkmechanismus
The mechanism of action of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, this compound has been shown to inhibit the production of inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the production of reactive oxygen species and nitric oxide in cells, which are involved in the development of various diseases. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and equipment. Another advantage is its diverse range of potential applications in various fields. However, one of the limitations is its low solubility in water, which can limit its bioavailability and effectiveness in certain experiments. Another limitation is the lack of comprehensive toxicity and safety data, which should be considered when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method and improve its yield and purity. In medicinal chemistry, future research could focus on the development of this compound derivatives with improved pharmacological properties. In materials science, future research could focus on the synthesis of novel organic materials using this compound as a building block. In catalysis, future research could focus on the development of new metal complexes using this compound as a ligand for various organic transformations.
Synthesemethoden
The synthesis of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone involves several steps, including the reaction of 2,6-dimethylmorpholine with 1-bromo-2-nitrobenzene to form 2,6-dimethylmorpholin-4-yl-1-nitrobenzene. This intermediate is then reduced with tin and hydrochloric acid to form 2,6-dimethylmorpholin-4-yl-1-aminobenzene. The final step involves the reaction of 2,6-dimethylmorpholin-4-yl-1-aminobenzene with ethyl 2-bromoacetate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-6-17(7-10(2)19-9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJHJSBAKGWOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)